Aluminium selenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminium selenide is a useful research compound. Its molecular formula is AlSe and its molecular weight is 105.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Protective Effects : Aluminium selenide shows potential in mitigating oxidative stress and toxic effects caused by aluminium exposure in biological systems. For example, selenium has been found to protect against aluminium-induced oxidative stress in ryegrass roots by enhancing antioxidant enzyme activities and reducing lipid peroxidation (Cartes et al., 2010). Similarly, selenium supplementation has been observed to protect against aluminium chloride induced cardiotoxicity in rats (Ghorbel et al., 2017).

Applications in Batteries : Aluminium-selenium batteries are emerging as a promising option for high-performance and energy-efficient rechargeable batteries. Research has shown that selenium-based rechargeable aluminium batteries demonstrate high specific capacities and excellent cycling stability, making them suitable for applications where high energy density and efficiency are required (Kong et al., 2019).

Optoelectronic Applications : this compound thin films have been explored for their optoelectronic properties. For instance, studies on the variation of cathodic voltages and their effect on the optical properties and conductivity type of electrodeposited Al2Se3 thin films highlight its potential in optoelectronic applications (Olubosede et al., 2020).

Drug Delivery Systems : There's research indicating the use of nanoporous anodic aluminium oxide as a platform for selenium loading, investigating its release behavior for potential applications in localized drug delivery targeting bone cancer (Saji et al., 2015).

Enhancing Thermoelectric Materials : Aluminium doping in lead selenide has been shown to enhance the thermoelectric figure-of-merit, making it a promising material for thermoelectric applications. This enhancement is attributed to the high Seebeck coefficient and low thermal conductivity resulting from the Al dopant (Zhang et al., 2011).

Environmental Applications : Studies have also focused on the environmental implications of aluminium and selenium, such as their content in soils and the effects on plant growth and food chains (Ciesielczuk et al., 2011).

Mechanism of Action

Target of Action

Selenium is an essential trace element for humans and animals, playing a key role in several major metabolic pathways . It is incorporated into many different selenoproteins, which serve various functions throughout the body . These selenoproteins, including glutathione peroxidases, selenoprotein P, and selenoprotein S, are known to play roles in the regulation of type 2 diabetes .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine . This incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA structures called selenocysteine inserting sequences (SECIS), which require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .

Biochemical Pathways

Selenium is involved in reductive transformations that serve two metabolic functions: assimilation into macromolecules and dissimilatory reduction during anaerobic respiration . A novel pathway has been discovered for producing selenoneine, the selenium-analog of the multifunctional molecule ergothioneine . This pathway involves two novel selenium-carbon bond-forming enzymes and the first biosynthetic pathway for production of a selenosugar .

Pharmacokinetics

Studies on sodium selenite, a selenium compound, show that it follows a two-compartment open model of first-order absorption in blood . The absorption of sodium selenite in livers was the quickest, followed by pancreases and thigh muscles, and the elimination of sodium selenite in thigh muscles was the quickest, followed by livers and pancreases .

Result of Action

The response to selenium intake has a U-shaped dose-dependent effect. When it is above the recommended dose, it causes hyperglycemia and hyperinsulinemia, which alters oxidative stress and the insulin signaling cascade and lipid and glucose metabolism . It also affects insulin biosynthesis and insulin secretion .

Action Environment

Selenium is an emerging anthropogenic contaminant released to the environment . The rise of selenium release into the environment has raised concern about its bioaccumulation, toxicity, and potential to cause serious damages to aquatic and terrestrial ecosystems . Environmental biogeochemical conditions control the speciation and mobility of selenium in the environment .

Safety and Hazards

Future Directions

Aluminium selenide has potential applications in electronic devices such as solar cells, sensors, and photodetectors . It has also been studied for its potential use in thin film coatings and as a catalyst in chemical reactions . Transition metal selenides, including this compound, have demonstrated promising catalysis on both hydrogen and oxygen evolutions, and have been used in the development of optoelectronic devices such as solar cells, light-emitting diodes (LEDs), and photodetectors .

Properties

| { "Design of Synthesis Pathway": "The synthesis of Aluminium selenide can be achieved through a solid-state reaction between Aluminium and Selenium at high temperatures under an inert atmosphere. This reaction is exothermic and releases a significant amount of heat. The reaction can be carried out in a tube furnace or a high-temperature furnace. The reaction is highly sensitive to air and moisture, so it is essential to carry out the reaction under an inert atmosphere such as Argon or Nitrogen. The reaction is as follows:", "Starting Materials": ["Aluminium (Al)", "Selenium (Se)", "Argon or Nitrogen (inert atmosphere)"], "Reaction": [ "1. Weigh the required amount of Aluminium and Selenium in stoichiometric amounts and grind them together in a mortar and pestle.", "2. Transfer the mixture to a crucible and place it in a tube furnace or high-temperature furnace.", "3. Purge the furnace with an inert gas such as Argon or Nitrogen for at least 30 minutes to remove any air or moisture present.", "4. Heat the crucible at a temperature of 800-900°C for 4-6 hours.", "5. After the reaction is complete, cool the crucible to room temperature under the inert atmosphere.", "6. Remove the Aluminium selenide product from the crucible and store it in a dry, airtight container for future use." ] } | |

CAS No. |

1302-82-5 |

Molecular Formula |

AlSe |

Molecular Weight |

105.95 g/mol |

IUPAC Name |

aluminum;selenium |

InChI |

InChI=1S/Al.Se |

InChI Key |

AINNHYSCPOKHAO-UHFFFAOYSA-N |

SMILES |

[Al+3].[Al+3].[Se-2].[Se-2].[Se-2] |

Canonical SMILES |

[Al].[Se] |

| 1302-82-5 | |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

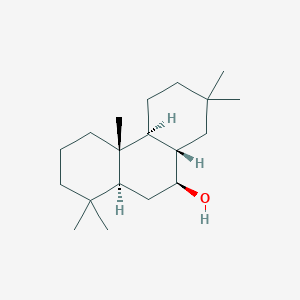

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)